N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted with a 4-methoxy group, a 1-(2-methylphenyl) moiety, and a 6-oxo functional group. The carboxamide side chain is attached to a 3-chloro-4-fluorophenyl ring.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-12-7-8-14(21)13(20)9-12/h3-10H,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNXAEIKUPCSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the enzyme tyrosinase. Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Based on its structural similarity to known tyrosinase inhibitors, it may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin.
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₅ClFN₃O₃
- Molecular Weight : 393.79 g/mol
- CAS Number : 6442-85-9
The compound features a pyridazine ring with various substituents that enhance its biological activity, including a chloro and a fluoro group, as well as methoxy and methylphenyl moieties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest potential efficacy against certain cancer cell lines.
- Anti-inflammatory Effects : Some studies indicate that similar compounds exhibit anti-inflammatory properties, which may be relevant for therapeutic applications.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to reduced cell proliferation in cancer cells.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancerous cells, preventing their division and growth.
- Apoptosis Induction : The compound may trigger apoptosis in malignant cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or its analogs:
- Antimicrobial Study :
- Anticancer Research :
- Anti-inflammatory Effects :
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 µg/mL |
| Antibacterial | Escherichia coli | 30 µg/mL |
| Anticancer | Human leukemia cells | IC50 = 50 µM |
| Anti-inflammatory | Animal model (arthritis) | Significant reduction in markers |
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Core Flexibility : The pyridazine core in the target compound and analogs allows for diverse substitutions, whereas quinazoline () introduces a fused benzene ring, altering electronic properties and steric bulk .
- Substituent Effects : Trifluoromethyl groups () enhance lipophilicity and metabolic stability compared to methoxy or chloro/fluoro groups in the target compound .
Physicochemical and Pharmacokinetic Properties
Predicted Properties Based on Structural Features
Insights :
Comparative Binding Data
Analysis :
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound features a pyridazine core substituted at positions 1, 3, 4, and 6 (Figure 1). Key challenges include:
- Regioselective introduction of the 2-methylphenyl group at N-1.
- Simultaneous installation of electron-donating (methoxy) and electron-withdrawing (oxo, carboxamide) groups.
- Steric hindrance from the 2-methylphenyl and 3-chloro-4-fluorophenyl moieties.
Table 1: Key Substituents and Their Synthetic Implications
| Position | Substituent | Synthetic Challenge |
|---|---|---|
| 1 | 2-Methylphenyl | Requires N-arylation during cyclization |
| 3 | Carboxamide | Late-stage coupling with aryl amine |
| 4 | Methoxy | Ortho-directing effects during functionalization |
| 6 | Oxo | Oxidation state management |
Formamidine-Mediated Cyclization (Patent-Based Approach)
The most well-documented method derives from pyridazine syntheses in WO2005023783A1 , which utilizes formamidine intermediates.
Synthesis of N,N'-Bis-(3-Chloro-4-Fluorophenyl)Formamidine
- Reactants : 3-Chloro-4-fluoroaniline (14.6 g), triethyl orthoformate (7.6 g), acetic acid (0.6 g), toluene (44 mL).
- Conditions : 80°C under Dean-Stark conditions for ethanol removal.
- Yield : Quantitative (assuming stoichiometric conversion).
This intermediate serves as a nitrogen source for pyridazine ring formation.
Pyridazine Ring Assembly
Key Reaction :
Formamidine reacts with a nitrile-bearing precursor under acid catalysis:
- Reactants : Formamidine (0.49 g), substituted benzonitrile (0.44 g), p-toluenesulfonic acid (0.014 g), toluene (6.5 mL).
- Conditions : 110°C for 96 hours.
- Product : Pyridazine core with substituents dictated by the nitrile.
Table 2: Hypothetical Adaptation for Target Compound
| Component | Role | Target Substituents |
|---|---|---|
| Formamidine | N-1 and N-2 sources | 3-Chloro-4-fluorophenyl (amide) |
| Nitrile Precursor | C-3, C-4, C-6 substituents | 4-Methoxy, 6-oxo, 2-methylphenyl |
Mechanism :
- Acid-catalyzed cyclocondensation between formamidine and nitrile.
- Aromatization via elimination of ammonia.
Limitations
- Nitrile Accessibility : Custom synthesis of nitriles with 2-methylphenyl and methoxy groups is required.
- Reaction Time : 96-hour heating may necessitate process optimization.
Hydrazine-Based Cyclization (Classical Pyridazine Synthesis)
An alternative route employs substituted hydrazines and diketones.
Synthesis of 2-Methylphenylhydrazine
Procedure :
- Diazotization : 2-Methylaniline in HCl/NaNO₂ at 0–5°C.
- Reduction : SnCl₂ reduction to hydrazine.
Cyclization with β-Keto Ester
Reactants :
- 2-Methylphenylhydrazine.
- Ethyl 4-methoxy-3-oxohexanoate (hypothetical).
Conditions :
- Reflux in ethanol with catalytic HCl.
- Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize dihydropyridazine.
Table 3: Comparative Analysis of Cyclization Methods
Post-Cyclization Functionalization
Carboxamide Installation
Coupling Reaction :
- Activation : Pyridazine-3-carboxylic acid → acyl chloride (SOCl₂).
- Aminolysis : 3-Chloro-4-fluoroaniline in THF, 0°C to RT.
Yield Optimization :
Oxidation to 6-Oxo Group
Conditions :
- KMnO₄ in acetone/water (0°C) for selective ketone formation.
- Alternative : Ozone followed by reductive workup.
Industrial-Scale Considerations
Table 4: Process Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 105–110°C | Maximizes cyclization rate |
| Acid Catalyst Loading | 1.5 mol% p-TsOH | Balances rate and side reactions |
| Solvent | Toluene | Azeotropic water removal |
Environmental Impact :
- Waste Streams : Toluene recycling, Sn byproducts from hydrazine synthesis.
- Green Alternatives : Ionic liquid catalysts, microwave-assisted synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving coupling reactions, cyclization, and functional group modifications. For example, pyridazine core formation may use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by carboxamide coupling using EDCI/HOBt activation . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (DMF or THF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity material (>95% HPLC) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR : , , and NMR to resolve aromatic protons, methoxy groups, and halogen substituents .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functionalities .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects and intermolecular interactions .
Q. What preliminary biological screening data exist for this compound, and how are assays designed?
- Methodological Answer : Initial bioactivity studies focus on:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values typically in the micromolar range .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) using fluorescence-based readouts .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate assay specificity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity and selectivity?
- Methodological Answer :
- Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Focus on halogen bonding (Cl/F) with hydrophobic pockets .
- QSAR studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC values to prioritize derivatives .
- ADMET prediction : Tools like SwissADME assess logP (target <5), BBB permeability, and CYP450 inhibition risks .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .
- Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
Q. How does the electronic nature of the 3-chloro-4-fluorophenyl group influence reactivity in further derivatization?
- Methodological Answer :
- Electrophilic substitution : The electron-withdrawing Cl/F substituents deactivate the phenyl ring, directing reactions (e.g., nitration) to meta/para positions relative to the amide linkage .
- Cross-coupling : Suzuki-Miyaura reactions require careful selection of boronic acids (e.g., electron-rich partners) and catalysts (Pd(PPh)) to overcome steric hindrance .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Assess oral bioavailability (%F) and half-life (t) via LC-MS/MS plasma analysis. Dose ranges (10–100 mg/kg) are selected based on in vitro IC .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) post-administration. Histopathology of major organs identifies off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
